1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with phenethylamine in the presence of acetyl chloride to form the intermediate, which is then cyclized to produce the azetidine ring . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups and properties.
N-benzylazetidine: Similar structure but lacks the acetyl and phenethyl groups.
N-phenethylazetidine: Similar structure but lacks the acetyl and benzyl groups.
Uniqueness
1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-acetyl-N-benzyl-N-(2-phenylethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-17(24)23-15-20(16-23)21(25)22(14-19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,20H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUQTFDGAYXFSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.